molecular formula C18H20BrN3O4S2 B2428535 N'-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide CAS No. 391896-73-4

N'-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide

Cat. No.: B2428535
CAS No.: 391896-73-4
M. Wt: 486.4
InChI Key: CDCYUNOYWDCNHU-UHFFFAOYSA-N
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Description

N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide is a complex organic compound that features a combination of azepane, sulfonyl, benzoyl, bromothiophene, and carbohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-bromothiophene-2-carboxylic acid with hydrazine hydrate to form 5-bromothiophene-2-carbohydrazide. This intermediate is then reacted with 4-(azepan-1-ylsulfonyl)benzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes would also consider factors such as cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl or carbonyl groups, leading to the formation of sulfides or alcohols.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its unique chemical properties may be exploited in the development of advanced materials or chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl and carbohydrazide groups can form hydrogen bonds or electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromothiophene moiety may also play a role in modulating the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide

Uniqueness

N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and bromothiophene moiety distinguishes it from other similar compounds, potentially leading to different reactivity and applications.

This detailed article provides a comprehensive overview of N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-[4-(azepan-1-ylsulfonyl)benzoyl]-5-bromothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O4S2/c19-16-10-9-15(27-16)18(24)21-20-17(23)13-5-7-14(8-6-13)28(25,26)22-11-3-1-2-4-12-22/h5-10H,1-4,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCYUNOYWDCNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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